Methoxy carbonyl formonitrile oxide
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Overview
Description
Methoxy carbonyl formonitrile oxide is an organic compound that contains the functional group -CNO bound directly to a carbon atom of the organic moiety. This compound is part of the nitrile oxides family, which are known for their reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy carbonyl formonitrile oxide can be synthesized through various methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the dehydration of primary nitroparaffins or the reaction of aldoximes, where two hydrogen atoms are abstracted to form the nitrile oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Methoxy carbonyl formonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile oxide group.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction and oxidizing agents for oxidation. Microwave conditions are often employed to enhance reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dipolarophiles can yield ester-functionalized isoxazoles .
Scientific Research Applications
Methoxy carbonyl formonitrile oxide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds, which are important in drug discovery and development.
Biology: The compound’s reactivity makes it useful in the study of biological pathways and mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methoxy carbonyl formonitrile oxide involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that participate in further chemical transformations. Its molecular targets and pathways include interactions with biological macromolecules, leading to specific biological effects .
Comparison with Similar Compounds
Ethoxycarbonyl formonitrile oxide: Similar in structure but with an ethoxy group instead of a methoxy group.
Fulminic acid: The parent compound of the nitrile oxides family.
Benzonitrile oxide: Another member of the nitrile oxides family with a benzene ring.
Uniqueness: Methoxy carbonyl formonitrile oxide is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ability to form ester-functionalized isoxazoles under microwave conditions highlights its versatility and efficiency in organic synthesis .
Properties
CAS No. |
75625-07-9 |
---|---|
Molecular Formula |
C3H3NO3 |
Molecular Weight |
101.06 g/mol |
IUPAC Name |
methyl 2-oxidoiminoacetate |
InChI |
InChI=1S/C3H3NO3/c1-7-3(5)2-4-6/h1H3 |
InChI Key |
TWDRJLQYWBVSAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)[C+]=N[O-] |
Origin of Product |
United States |
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